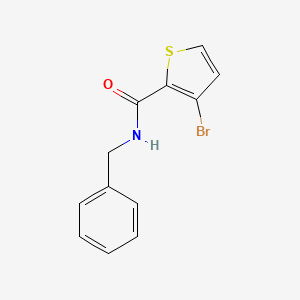![molecular formula C15H16N4O B7526830 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526830.png)
3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea, also known as EPM, is a chemical compound that has been studied for its potential applications in scientific research. It is a small molecule inhibitor of the mitochondrial permeability transition pore (mPTP), which plays a critical role in cell death and survival.
作用机制
3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is a small molecule inhibitor of the mPTP, a complex formed by several proteins that regulates the permeability of the inner mitochondrial membrane. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, the release of pro-apoptotic proteins, and ultimately cell death. 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea inhibits the opening of the mPTP by binding to the adenine nucleotide translocator (ANT), a protein that is part of the mPTP complex. By inhibiting the opening of the mPTP, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea protects cells from death induced by various insults.
Biochemical and Physiological Effects
3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In neurons, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to protect against glutamate-induced excitotoxicity by reducing the influx of calcium ions into the cells. In cardiomyocytes, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to protect against ischemia-reperfusion injury by reducing the production of reactive oxygen species and preserving mitochondrial function. In cancer cells, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. Overall, the biochemical and physiological effects of 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea are consistent with its mechanism of action as an inhibitor of the mPTP.
实验室实验的优点和局限性
3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has several advantages for lab experiments, including its small size, high potency, and specificity for the mPTP. It can be easily synthesized and purified, and its mechanism of action is well-characterized. However, there are also some limitations to its use in lab experiments. 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is not very water-soluble, which can make it difficult to administer to cells or animals. It also has a relatively short half-life in vivo, which can limit its effectiveness in some experimental settings.
未来方向
There are several future directions for research on 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea. One area of interest is the development of more water-soluble analogs of 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea that can be more easily administered to cells or animals. Another area of interest is the investigation of the potential therapeutic applications of 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in different disease models, including neurodegeneration, cancer, and cardiovascular disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in different cell types and tissues, and to identify any potential side effects or toxicities associated with its use.
合成方法
The synthesis of 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea was first reported by researchers at Pfizer in 2005. The method involves the reaction of 3-(3-ethynylphenyl)-1-methylurea with 1-methyl-4-(2-nitrophenyl)-1H-pyrazole in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to yield 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea. The synthesis method has been optimized and improved over the years, with various modifications reported in the literature.
科学研究应用
3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been studied for its potential applications in a variety of scientific research areas, including neurodegeneration, ischemia-reperfusion injury, cancer, and cardiovascular disease. In neurodegeneration research, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to protect neurons from death induced by various insults, including glutamate toxicity, oxidative stress, and beta-amyloid peptide. In ischemia-reperfusion injury, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to protect against damage caused by the restoration of blood flow after a period of ischemia. In cancer research, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In cardiovascular disease research, 3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to protect against myocardial infarction and heart failure.
属性
IUPAC Name |
3-(3-ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-4-12-6-5-7-14(8-12)17-15(20)18(2)10-13-9-16-19(3)11-13/h1,5-9,11H,10H2,2-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFNUKGLUFJRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)NC2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B7526752.png)
![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol](/img/structure/B7526772.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7526778.png)
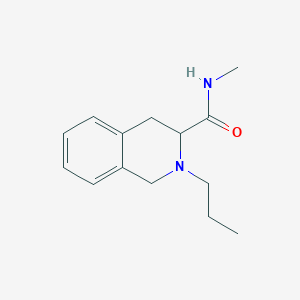
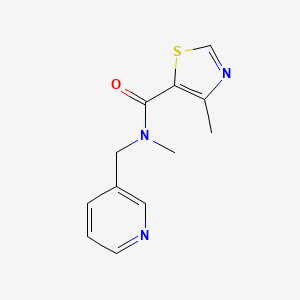
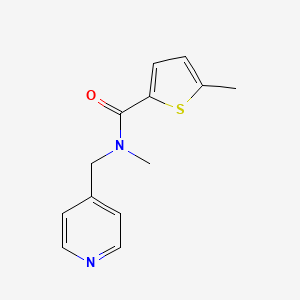
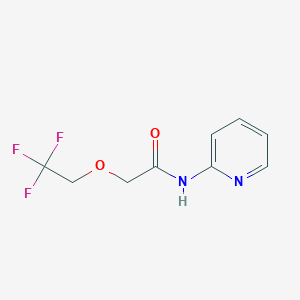
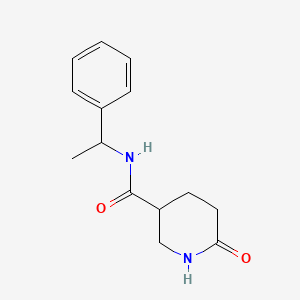
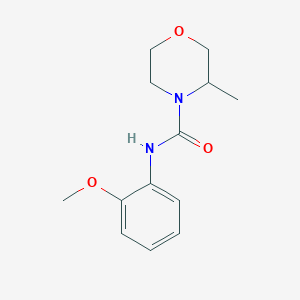
![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)


